molecular formula C14H13BrO2Zn B14871691 3-(3-Methoxyphenoxymethyl)phenylZinc bromide

3-(3-Methoxyphenoxymethyl)phenylZinc bromide

Cat. No.: B14871691
M. Wt: 358.5 g/mol
InChI Key: JSDZJRFJNVFOCO-UHFFFAOYSA-M
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Description

3-(3-methoxyphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(3-methoxyphenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(3-methoxyphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting solution is then filtered to remove any unreacted zinc and other impurities .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize the formation of the desired organozinc compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules .

Scientific Research Applications

3-(3-methoxyphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxymethyl)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxyphenoxymethyl)phenylzinc bromide is unique due to the presence of the methoxyphenoxymethyl group, which can provide additional reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where specific functional groups are required .

Properties

Molecular Formula

C14H13BrO2Zn

Molecular Weight

358.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-3-(phenylmethoxy)benzene

InChI

InChI=1S/C14H13O2.BrH.Zn/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

JSDZJRFJNVFOCO-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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